Ganoderic acid SZ

Übersicht

Beschreibung

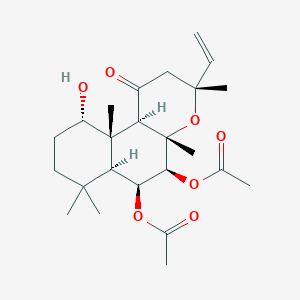

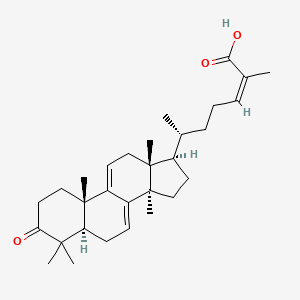

Ganoderic acid SZ is a new lanostanoid isolated from a lipophilic extract of the fruiting body of Ganoderma lucidum . It is a geometric Z-isomer of the known ganoderic acid S . The structure of ganoderic SZ was deduced mainly by 1D and 2D NMR studies .

Synthesis Analysis

Ganoderic acids (GA) are triterpenes with four cyclic and two linear isoprenes and products of the mevalonate pathway . The most recent advances in the biosynthesis of ganoderic acids include efforts primarily concentrated on identifying the roles of several cytochrome P450 enzymes in catalyzing the lanostane scaffold . Overexpression of a CYP450 gene cyp5150l8 was found to produce an antitumor GA .

Molecular Structure Analysis

The molecular formula of Ganoderic acid SZ is C30H44O3 . The structure of ganoderic SZ was deduced mainly by 1D and 2D NMR studies .

Chemical Reactions Analysis

The biosynthesis of ganoderic acids involves a series of oxidation events driven by proteins of the cytochrome P450 superfamily (CYPs), “tailoring” enzymes, to produce GA with various bioactivities .

Physical And Chemical Properties Analysis

The molecular weight of Ganoderic acid SZ is 452.7 g/mol . The exact mass is 452.32904526 g/mol . The monoisotopic mass is 452.32904526 g/mol .

Wissenschaftliche Forschungsanwendungen

Pharmacological Activities

Ganoderic acids (GAs), including Ganoderic acid SZ, are highly oxygenated lanostane-type triterpenoids that are responsible for the pharmacological activities of Ganoderma lucidum . They have been investigated for their biological activities, including antibacterial, antiviral, antitumor, anti-HIV-1, antioxidation, and cholesterol reduction functions .

Biosynthesis

Ganoderic acids are biosynthesized by G. lucidum using the mevalonate pathway (MVP) according to earlier biogenetic studies and isotope tracing experiments . Significant enzymes associated with the pathway were discovered through advanced molecular biology, which helped to shed light on the regulation of GA biosynthesis .

Hyperproduction

The elucidation of GA biosynthesis regulatory mechanisms has attained heightened interest from scientists and warranted the emergence of various strategies to control production as well as increase yield . In this context, we discuss important insights into the environmental and genetic regulation of GA biosynthesis .

Heterologous Production

Due to the difficulty in its genetic manipulation, low yield, and slow growth of G. lucidum, biosynthesis of GAs in a heterologous host is a promising alternative for their efficient production . Heterologous production of a GA, 3-hydroxy-lanosta-8,24-dien-26-oic acid (HLDOA), was recently achieved by expressing CYP5150L8 from Ganoderma lucidum in Saccharomyces cerevisiae .

Post-modification of HLDOA

Another P450 from G. lucidum, CYP5139G1, was identified to be responsible for C-28 oxidation of HLDOA, resulting in the formation of a new GA 3,28-dihydroxy-lanosta-8,24-dien-26-oic acid (DHLDOA) by the engineered yeast .

Antitumor Effects

The experimental data revealed that GA-DM administration increases HLA class II Ag presentation and CD+T cell identification of melanoma tumor cells .

Wirkmechanismus

Target of Action

Ganoderic acid SZ, like other ganoderic acids, is a triterpene derived from the mushroom Ganoderma lucidum . It has been found to interact with multiple targets in the body. For instance, it has been shown to target receptor tyrosine kinases (RTKs), which are high-affinity surface receptors responsible for cell migration, adhesion, apoptosis, metabolism, and cell proliferation . It also targets IL-1R1 and disrupts IL-1β binding in human cancer cells .

Mode of Action

The interaction of Ganoderic acid SZ with its targets leads to various changes in cellular processes. For instance, when it binds to RTKs, it modulates the downstream signaling pathways, which can result in changes in cell proliferation and apoptosis .

Biochemical Pathways

Ganoderic acid SZ is a product of the mevalonate pathway, which is a crucial pathway for the biosynthesis of terpenoids . This pathway uses acetyl-coenzyme A (acetyl-CoA) as an initial substrate; acetyl-CoA condenses to the intermediate 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), which is subsequently reduced to the intermediate mevalonate, and then forms isopentenyl-diphosphate (IPP) and its double bond isomer dimethylallyl . Pyrophosphate (dimethylallyl diphosphate, DMAPP) further condenses to form sesquiterpenes, triterpenes, and steroids .

Pharmacokinetics

It is known that ganoderic acids are usually produced at very low concentrations and the producing mushroom requires tedious field cultivation for industrial application . More research is needed to understand the ADME properties of Ganoderic acid SZ and their impact on its bioavailability.

Result of Action

The molecular and cellular effects of Ganoderic acid SZ’s action are diverse, given its interaction with multiple targets. For instance, it has been shown to decrease the viability, proliferation, and oxidative stress in liver cancer cells .

Action Environment

The biosynthesis of Ganoderic acid SZ is influenced by various environmental factors, including nutritional conditions, physical means, and single chemical or biological signals . These factors can affect the regulation of its biosynthesis, leading to variations in its action, efficacy, and stability.

Safety and Hazards

Zukünftige Richtungen

The biosynthetic pathway of type II ganoderic acids (GAs) in Ganoderma lucidum, a traditional medicinal mushroom, is unknown . Synthetic biology approaches using heterologous microbes (e.g., the baker’s yeast Saccharomyces cerevisiae) to biosynthesize GAs may overcome the aforementioned challenges .

Eigenschaften

IUPAC Name |

(Z,6R)-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-17-yl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H44O3/c1-19(9-8-10-20(2)26(32)33)21-13-17-30(7)23-11-12-24-27(3,4)25(31)15-16-28(24,5)22(23)14-18-29(21,30)6/h10-11,14,19,21,24H,8-9,12-13,15-18H2,1-7H3,(H,32,33)/b20-10-/t19-,21-,24+,28-,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUHIKXTCOSRFY-GOEVOFJGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC=C(C)C(=O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC/C=C(/C)\C(=O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H44O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the molecular structure of Ganoderic acid SZ and how was it determined?

A1: Ganoderic acid SZ is a lanostanoid, specifically a geometric Z-isomer of the known Ganoderic acid S [, ]. Its structure was primarily elucidated using 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy techniques, including ¹H-NMR, ¹³C-NMR, DEPT, COSY, NOESY, HMQC, and HMBC [, ].

Q2: What other Ganoderma-derived compounds are often found alongside Ganoderic acid SZ?

A2: Research indicates that Ganoderic acid SZ is often found alongside other lanostanoids. For example, in a study on Ganoderma lucidum, 12 other known lanostanoids were isolated in addition to Ganoderic acid SZ []. Similarly, Ganoderic acid Y and Ganoderal A were found alongside Ganoderic acid SZ in Ganoderma australe []. This suggests a potential biosynthetic relationship between these compounds.

Q3: Besides Ganoderma lucidum and Ganoderma australe, are there other known sources of Ganoderic acid SZ?

A3: While Ganoderic acid SZ has been successfully isolated from Ganoderma lucidum [] and Ganoderma australe [], there are currently no published studies reporting its presence in other organisms. Further research is needed to explore the potential presence of this compound in other Ganoderma species or other fungal sources.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Di-[2-(4-pyridyl)ethyl]sulfide Dihydrochloride](/img/no-structure.png)